拉利帕格
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
拉利帕格是一种强效、可滴定的口服前列环素受体激动剂,用于治疗肺动脉高压。 它是一种选择性的、非前列腺素类前列环素受体激动剂,具有 24 小时的末端半衰期 。 肺动脉高压的特征是肺小动脉的血管重塑,导致肺血管阻力升高和右心室衰竭 .
科学研究应用
拉利帕格已被广泛研究,以评估其在治疗肺动脉高压方面的疗效和安全性。 与安慰剂相比,它能显著降低肺血管阻力,并能持续、持久地改善 6 分钟步行距离,同时还能持久地降低肺血管阻力 。 拉利帕格在人肺动脉中也显示出强大的抗增殖和血管舒张特性 。 其应用范围扩展到临床研究,它被用来评估肺动脉高压患者的长期安全性及耐受性 .
作用机制
拉利帕格通过作为人前列环素受体的强效选择性激动剂发挥作用。它以高亲和力与这些受体结合,导致环腺苷一磷酸水平升高。 这会导致血管舒张和抑制平滑肌细胞增殖,这对于控制肺动脉高压至关重要 。 拉利帕格显著降低平均肺动脉压、全身血管阻力和动脉血压 .
生化分析
Biochemical Properties
Ralinepag plays a significant role in biochemical reactions. It promotes vasodilation and inhibits smooth muscle cell proliferation and platelet aggregation through activation of the IP receptor . This leads to increased levels of cyclic adenosine monophosphate (cAMP) . Ralinepag demonstrates a longer terminal half-life (∼24 h) than selexipag (≤2.5 h) and its active metabolite MRE-269 (≤13.5 h), and based on in vitro studies, it is more potent and efficacious than selexipag at increasing cellular cAMP levels .
Cellular Effects
Ralinepag has profound effects on various types of cells and cellular processes. It influences cell function by increasing cellular cAMP levels . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ralinepag exerts its effects at the molecular level through several mechanisms. It binds to the IP receptor, leading to its activation . This activation results in increased levels of cAMP , which can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ralinepag change over time. It demonstrates a longer terminal half-life (∼24 h) than selexipag (≤2.5 h) and its active metabolite MRE-269 (≤13.5 h) . This suggests that Ralinepag may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Ralinepag vary with different dosages in animal models
Metabolic Pathways
Ralinepag is involved in several metabolic pathways. It interacts with the IP receptor, leading to increased levels of cAMP . This can affect metabolic flux or metabolite levels. Specific enzymes or cofactors that Ralinepag interacts with are not mentioned in the current literature.
准备方法
拉利帕格的合成路线和反应条件涉及多个步骤。 临床研究中拉利帕格的起始剂量为每日两次 10 微克,在为期 9 周的剂量滴定期内,根据耐受性滴定剂量,最大总每日剂量为 600 微克 。 现有文献中没有明确详细说明拉利帕格的工业生产方法,但已知该化合物配制用于口服给药 .
化学反应分析
拉利帕格会经历各种化学反应,包括氧化和还原。它是人前列环素受体的选择性激动剂,其结合亲和力为 3.4 纳摩尔。 拉利帕格以 24 纳摩尔的有效浓度增加环腺苷一磷酸水平,并且对前列环素与其他前列腺素家族受体的选择性为 42 倍至 2900 倍 。现有文献中没有说明这些反应中常用的试剂和条件。
相似化合物的比较
拉利帕格与其他前列环素受体激动剂(如依洛前列素、曲前列素和 MRE-296)进行了比较。在肺动脉中,与依洛前列素、曲前列素和 MRE-296 相比,拉利帕格产生的舒张作用明显更大。 它比 MRE-269 更有效,但效力与依洛前列素和曲前列素相似 。拉利帕格的独特之处在于它对前列环素受体的高选择性和效力,使其成为治疗肺动脉高压的有希望的治疗剂。
属性
IUPAC Name |
2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKXVKJRHPDQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187856-49-0 |
Source
|
Record name | Ralinepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralinepag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12462 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RALINEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。